

Application Notes and Protocols: Meyer-Schuster Rearrangement of Tertiary Propargylic Alcohols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1-Diphenyl-2-propyn-1-ol*

Cat. No.: B1359810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Meyer-Schuster rearrangement is a powerful and atom-economical acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β -unsaturated ketones or aldehydes.^{[1][2]} This reaction proceeds via a formal 1,3-hydroxyl shift and subsequent tautomerization.^{[3][4]} For tertiary propargylic alcohols, the rearrangement typically yields α,β -unsaturated ketones. The reaction is of significant interest in organic synthesis due to the prevalence of α,β -unsaturated carbonyl moieties in a wide array of natural products and pharmaceutically active molecules.

Traditionally, the Meyer-Schuster rearrangement was conducted under harsh acidic conditions, which could lead to side reactions, such as the competing Rupe rearrangement, particularly with tertiary alcohols.^[1] The Rupe rearrangement yields α,β -unsaturated methyl ketones through an enyne intermediate.^[1] Modern methodologies have introduced milder and more selective catalytic systems, including Lewis acids and transition metals, expanding the synthetic utility of this transformation.^[1]

This document provides detailed application notes, experimental protocols, and comparative data for the Meyer-Schuster rearrangement of tertiary propargylic alcohols, focusing on various catalytic systems.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves three key steps:

- Protonation: Rapid protonation of the hydroxyl group of the propargylic alcohol to form a good leaving group (water).
- 1,3-Shift: The rate-determining step, which involves a 1,3-shift of the protonated hydroxyl group to form an allene intermediate.
- Tautomerization and Deprotonation: Keto-enol tautomerization of the allenol followed by deprotonation to yield the stable α,β -unsaturated carbonyl compound.[\[1\]](#)

The stereoselectivity of the Meyer-Schuster rearrangement is an important consideration, often favoring the formation of the more stable E-isomer of the α,β -unsaturated ketone.

Applications in Drug Development and Natural Product Synthesis

The α,β -unsaturated ketone core structure is a key pharmacophore in many bioactive molecules. The Meyer-Schuster rearrangement has been employed as a crucial step in the synthesis of several important pharmaceutical agents and natural products.

- Prostaglandins: The gold(I)-catalyzed Meyer-Schuster rearrangement has been instrumental in the synthesis of prostaglandins like Latanoprost and Bimatoprost, which are used to treat glaucoma. This methodology provides an efficient alternative to the traditional Horner-Wadsworth-Emmons reaction for the installation of the enone side chain.
- Paclitaxel (Taxol®): A key step in a formal synthesis of the anticancer drug paclitaxel involves a Meyer-Schuster rearrangement to construct a sterically hindered E-alkene with high diastereoselectivity.[\[1\]](#) This strategic application highlights the reaction's ability to overcome steric challenges in complex molecule synthesis.[\[1\]](#)
- Other Bioactive Molecules: Propargylic alcohols are valuable precursors for a variety of moieties found in natural products and synthetic pharmaceuticals, and their rearrangement to α,β -unsaturated carbonyl compounds is a common synthetic strategy.[\[5\]](#)

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Meyer-Schuster rearrangement of various tertiary propargylic alcohols under different catalytic systems.

Entry	Substrate	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	1,1-diphenylprop-2-yn-1-ol	p-TsOH (10)	Toluene	110	2	95	N/A
2	1-ethynylcyclohexan-1-ol	H ₂ SO ₄ (cat.)	Acetic Acid	100	1	80	N/A
3	2-methyl-4-phenylbut-3-yn-2-ol	InCl ₃ (5)	Water	160 (MW)	0.25	98	N/A
4	3-methyl-1-phenylpent-1-yn-3-ol	AuCl ₃ (2)	CH ₃ CN	60	1	92	N/A
5	1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol	AgOTf (5)	Dioxane	80	3	88	N/A
6	2-(4-methoxyphenyl)oct-3-yn-2-ol	aq. (OH)P(O) H ₂ (10)	Toluene	110	18	58	[6]

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Meyer-Schuster Rearrangement using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a classic approach using a strong Brønsted acid catalyst.

Materials:

- Tertiary propargylic alcohol (e.g., 1,1-diphenylprop-2-yn-1-ol)
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography

Procedure:

- To a solution of the tertiary propargylic alcohol (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
- Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,β -unsaturated ketone.

Expected Outcome: For 1,1-diphenylprop-2-yn-1-ol, the expected product is 1,1-diphenylprop-2-en-1-one.

Protocol 2: Lewis Acid-Catalyzed Meyer-Schuster Rearrangement using Indium(III) Chloride (InCl_3) under Microwave Irradiation

This protocol outlines a modern, efficient method using a Lewis acid catalyst and microwave heating.

Materials:

- Tertiary propargylic alcohol (e.g., 2-methyl-4-phenylbut-3-yn-2-ol)
- Indium(III) chloride (InCl_3)
- Deionized water
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the tertiary propargylic alcohol (1.0 mmol) and indium(III) chloride (0.05 mmol, 5 mol%).
- Add deionized water (2 mL) to the vessel.
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at 160 °C for 15 minutes.
- After the reaction is complete, cool the vessel to room temperature.
- Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na_2SO_4 .
- Filter the solution and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography to yield the pure α,β -unsaturated ketone.

Protocol 3: Transition Metal-Catalyzed Meyer-Schuster Rearrangement using Gold(III) Chloride (AuCl_3)

This protocol details a mild and efficient rearrangement using a gold catalyst.

Materials:

- Tertiary propargylic alcohol (e.g., 3-methyl-1-phenylpent-1-yn-3-ol)
- Gold(III) chloride (AuCl_3)
- Acetonitrile (CH_3CN)
- Water
- Ethyl acetate (EtOAc)

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

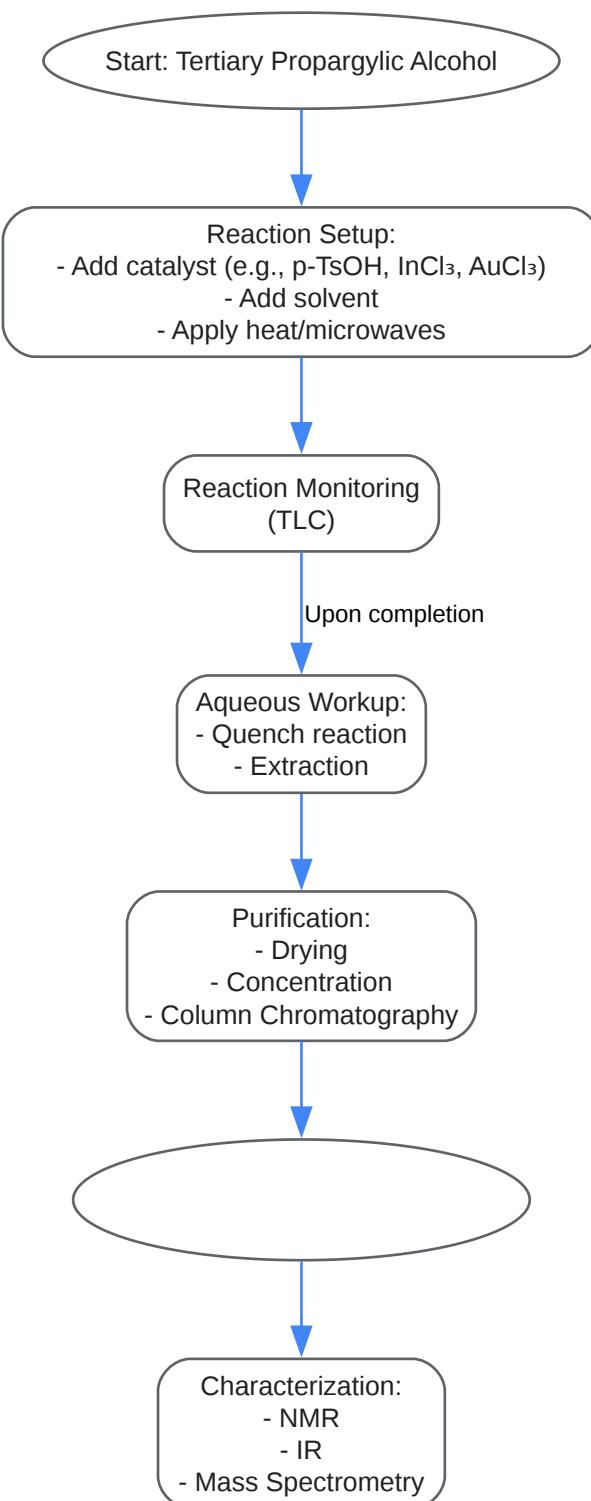
Procedure:

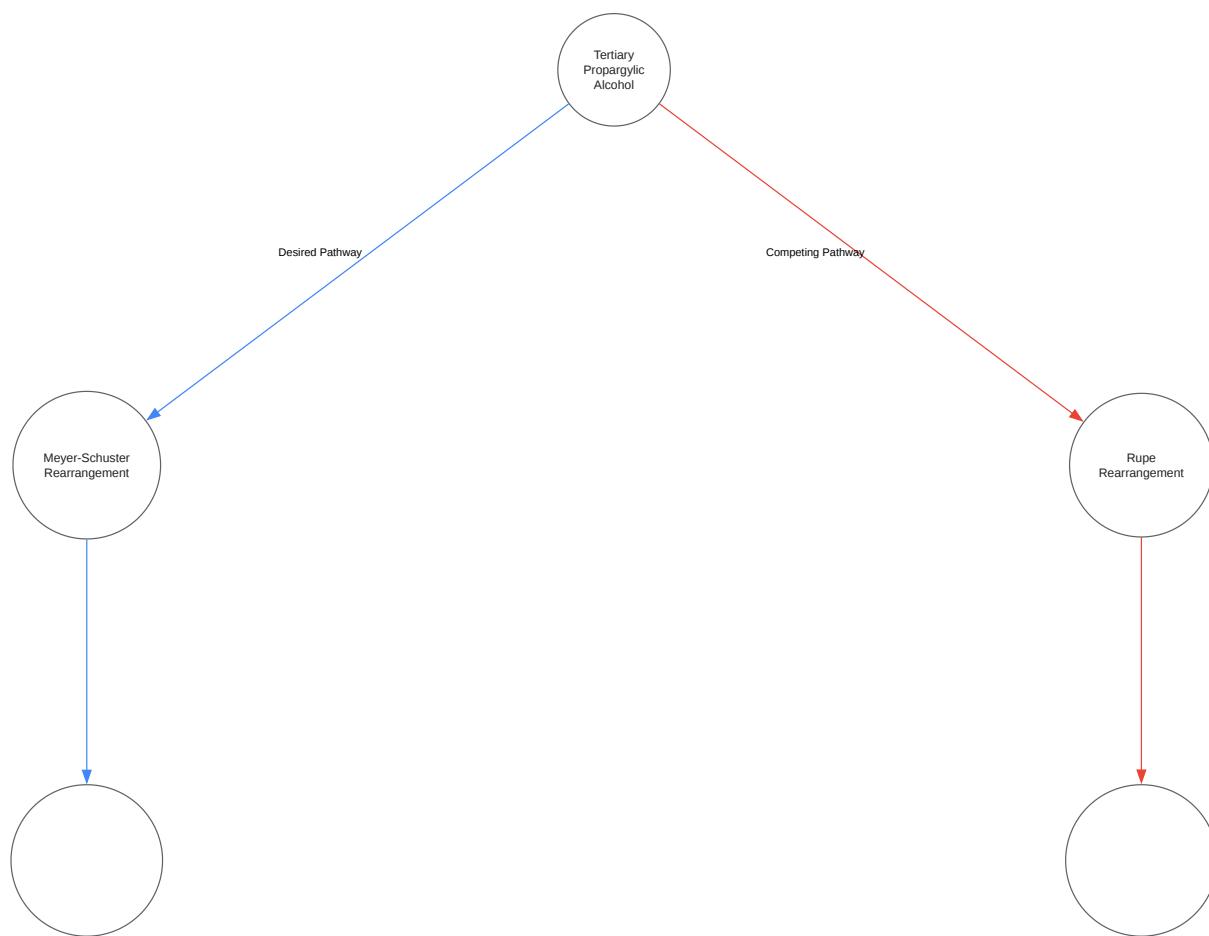
- To a stirred solution of the tertiary propargylic alcohol (1.0 mmol) in acetonitrile (5 mL) in a screw-cap vial, add gold(III) chloride (0.02 mmol, 2 mol%).
- Seal the vial and heat the reaction mixture at 60 °C.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction to room temperature and quench with water (10 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
- Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired α,β -unsaturated ketone.

Spectroscopic Data of a Representative Product: Chalcone (1,3-diphenyl-2-propen-1-one)

Chalcone is a common α,β -unsaturated ketone that can be synthesized via the Meyer-Schuster rearrangement of 1,3-diphenylprop-2-yn-1-ol.

- ^1H NMR (CDCl_3 , 400 MHz): δ 8.03-7.98 (m, 2H, Ar-H), 7.85 (d, J = 15.7 Hz, 1H, $\text{COCH}=\text{CHPh}$), 7.62-7.55 (m, 1H, Ar-H), 7.52-7.40 (m, 7H, Ar-H and $\text{COCH}=\text{CHPh}$).
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 190.5 (C=O), 144.9, 138.2, 134.9, 132.8, 130.6, 129.1, 128.6, 128.5, 122.2 (Ar-C and C=C).


- IR (KBr, cm^{-1}): 3060, 1660 (C=O, conjugated), 1600, 1575, 1450, 980.


Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of the Meyer-Schuster Rearrangement.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. organicreactions.org [organicreactions.org]
- 4. The Meyer–Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Meyer–Schuster Rearrangement of Tertiary Propargylic Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359810#meyer-schuster-rearrangement-of-tertiary-propargylic-alcohols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com